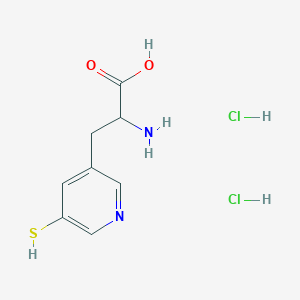
2-Amino-3-(5-sulfanylpyridin-3-yl)propanoic acid;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3-(5-sulfanylpyridin-3-yl)propanoic acid;dihydrochloride is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridine ring substituted with a thiol group and an amino acid moiety, making it a versatile molecule for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(5-sulfanylpyridin-3-yl)propanoic acid;dihydrochloride typically involves multi-step organic reactions. One common method includes the introduction of the thiol group to the pyridine ring, followed by the attachment of the amino acid moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. For instance, methanesulfonic acid (MsOH) under reflux in methanol (MeOH) can be used in some steps .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-3-(5-sulfanylpyridin-3-yl)propanoic acid;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The pyridine ring can be reduced under specific conditions.
Substitution: The amino and thiol groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include titanium(III) chloride for reduction and various oxidizing agents for oxidation . The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can lead to the formation of disulfides, while substitution reactions can yield a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-Amino-3-(5-sulfanylpyridin-3-yl)propanoic acid;dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological systems, including enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism by which 2-Amino-3-(5-sulfanylpyridin-3-yl)propanoic acid;dihydrochloride exerts its effects involves its interaction with specific molecular targets. The thiol group can form disulfide bonds with cysteine residues in proteins, potentially altering their function. Additionally, the amino acid moiety can interact with various enzymes and receptors, influencing metabolic pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Amino-3-(5-fluoropyridin-3-yl)propanoic acid;dihydrochloride
- 2-Amino-3-(5-bromopyridin-3-yl)propanoic acid;dihydrochloride
- 2-Amino-3-(pyridin-4-yl)propanoic acid;dihydrochloride
Uniqueness
What sets 2-Amino-3-(5-sulfanylpyridin-3-yl)propanoic acid;dihydrochloride apart from similar compounds is the presence of the thiol group, which imparts unique chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .
Eigenschaften
IUPAC Name |
2-amino-3-(5-sulfanylpyridin-3-yl)propanoic acid;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2S.2ClH/c9-7(8(11)12)2-5-1-6(13)4-10-3-5;;/h1,3-4,7,13H,2,9H2,(H,11,12);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZKKLIIMGTWAQS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1S)CC(C(=O)O)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













